6-Iodo-1-methylisoquinoline
Description
Significance of Isoquinoline (B145761) Scaffolds in Modern Chemical Research
The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry and drug discovery. nih.govrsc.orgnih.govresearchgate.net This designation arises from its core presence in a vast number of naturally occurring alkaloids and synthetically developed molecules that exhibit a broad spectrum of pharmacological activities. nih.govrsc.orgnih.govresearchgate.net
Naturally, isoquinoline frameworks are embedded in alkaloids found in various plant families, such as Papaveraceae, Berberidaceae, and Ranunculaceae. rsc.orgamerigoscientific.comresearchgate.net Prominent examples include morphine (analgesic), papaverine (B1678415) (vasodilator), and berberine (B55584) (antibacterial). nih.govamerigoscientific.comwikipedia.org The structural diversity and biological importance of these natural products have made the isoquinoline skeleton an engrossing and challenging target for synthetic organic chemists. nih.govamerigoscientific.com
In modern chemical research, derivatives of isoquinoline have been investigated for numerous therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. nih.govresearchgate.netresearchgate.net Their ability to interact with a variety of biological targets, such as enzymes and receptors, makes them indispensable templates for designing new therapeutic agents. nih.govresearchoutreach.org The continuous exploration of novel synthetic methodologies to construct and functionalize the isoquinoline core underscores its enduring importance in the quest for new bioactive compounds. nih.govsioc-journal.cn
Strategic Importance of Halogenated Isoquinolines as Synthetic Precursors
Halogenated isoquinolines, particularly iodo-substituted variants, are highly valuable precursors or intermediates in organic synthesis. iau.iracs.orgacs.org The strategic placement of a halogen atom on the isoquinoline core transforms the molecule into a versatile building block for constructing more complex molecular architectures through various cross-coupling reactions. acs.orgresearchgate.net
The carbon-iodine (C–I) bond is especially useful in this context due to its reactivity profile. Iodoarenes are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (carbon-carbon bond formation with boronic acids), Sonogashira (carbon-carbon bond formation with terminal alkynes), and Stille couplings (carbon-carbon bond formation with organostannanes). acs.orgrsc.org These reactions allow for the precise and efficient introduction of diverse substituents—such as aryl, alkyl, and alkynyl groups—onto the isoquinoline framework, which is a crucial strategy for modifying the biological activity and physicochemical properties of the parent molecule. acs.org
The ability to selectively functionalize specific positions of the isoquinoline ring via its halogenated derivatives provides chemists with a powerful tool for structure-activity relationship (SAR) studies and for the synthesis of complex natural products and novel pharmaceutical candidates. acs.orgnih.gov Therefore, iodo-substituted heterocycles are recognized as pivotal intermediates in synthetic organic chemistry. iau.irresearchgate.net
Overview of Research Trajectories for 6-Iodo-1-methylisoquinoline as a Key Synthon
This compound is a specific chemical entity that serves as a key synthon in organic synthesis. A synthon is a conceptual unit that represents a potential starting reagent in the design of a synthesis. wikipedia.orgsathyabama.ac.in In this case, this compound provides a pre-functionalized isoquinoline core, ready for elaboration into more complex target molecules.
The strategic value of this particular compound lies in its distinct functionalization:
The Iodo Group at Position 6: This provides a reactive handle on the benzene portion of the scaffold, enabling a wide array of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. acs.orgacs.org
The Methyl Group at Position 1: This group modifies the steric and electronic properties of the pyridine ring portion of the scaffold. Its presence can influence the reactivity of the molecule and the biological activity of its downstream products. researchgate.net
Research involving this synthon focuses on its use as a building block. For instance, the synthesis of 6-iodo-1-methyl-3,4-diphenylisoquinoline has been reported with a high yield (83%), demonstrating the viability of this core structure in building complex, multi-substituted isoquinolines. rsc.org The reaction demonstrates that the iodo- and methyl-substituted isoquinoline core is stable to the conditions required for further modification.
The table below summarizes the key properties and identification data for the parent compound, this compound.
| Property | Value |
|---|---|
| Chemical Formula | C10H8IN |
| Molecular Weight | 269.08 g/mol |
| Appearance | (Predicted) Solid |
| Key Structural Features | Isoquinoline core, Methyl group at C1, Iodine atom at C6 |
| Role in Synthesis | Synthetic precursor (Synthon) |
The following table presents data from a reported synthesis utilizing a this compound derivative, highlighting its practical application in forming complex structures. rsc.org
| Product | Yield | 1H NMR Data (400 MHz, CDCl3) δ (ppm) |
|---|---|---|
| 6-iodo-1-methyl-3,4-diphenylisoquinoline | 83% | 8.04 (d, J = 1.4 Hz, 1H), 7.91 (d, J = 8.7 Hz, 1H), 7.86 (dd, J = 8.8, 1.6 Hz, 1H), 7.38 – 7.31 (m, 5H), 7.19 (tt, J = 4.0, 1.9 Hz, 5H), 3.05 (s, 3H) |
Structure
3D Structure
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
6-iodo-1-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 |
InChI Key |
HCGQBSVHXCJLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 6 Iodo 1 Methylisoquinoline
Classical and Established Synthetic Approaches to Isoquinolines
The foundational methods for constructing the isoquinoline (B145761) core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been cornerstones of heterocyclic synthesis. researchgate.net These methods traditionally rely on electrophilic aromatic substitution, which often limits their application to electron-rich carbocyclic precursors. researchgate.net The synthesis of specifically substituted derivatives like 6-Iodo-1-methylisoquinoline necessitates modifications to these established protocols, either by using pre-functionalized starting materials or by developing regioselective halogenation techniques.
Modifications of Traditional Cyclization Reactions for Halo-Isoquinoline Synthesis
The synthesis of halo-substituted isoquinolines, including iodo-variants, can be achieved by adapting classical cyclization reactions to accommodate halogenated precursors. The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-phenylethylamine derivative. pharmaguideline.com To produce a 6-iodo-isoquinoline, one would need to start with a 4-iodo-phenylethylamine derivative. The key steps involve the acylation of the amine followed by a dehydration-cyclization reaction, typically promoted by a Lewis acid like phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent dehydrogenation furnishes the aromatic isoquinoline ring.
Similarly, the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline, can be adapted. pharmaguideline.com If an electron-donating group is present on the phenyl ring, the cyclization can proceed under mild conditions. pharmaguideline.com For a 6-iodo derivative, a starting material such as 2-(4-iodophenyl)ethylamine (B1611382) would be required.
These classical methods are fundamentally dependent on the availability of appropriately substituted starting materials. The position of the iodine atom on the final isoquinoline ring is dictated by its position on the initial phenyl-containing reactant.
Regioselective Iodination Strategies for 1-Methylisoquinoline (B155361) Derivatives
Direct iodination of the pre-formed 1-methylisoquinoline ring system presents an alternative and more direct route. However, achieving regioselectivity is a significant challenge. The isoquinoline nucleus is generally susceptible to electrophilic attack, but directing the iodine to the C-6 position specifically requires careful control of reaction conditions.
Recent research has focused on direct C-H iodination protocols. For the parent quinoline (B57606) ring system, radical-based methods have been developed that show selectivity for the C3 position. scispace.comrsc.org For isoquinoline itself, these conditions have been shown to yield the C4-iodinated product. scispace.com Achieving C-6 iodination on a 1-methylisoquinoline derivative would likely require a different strategy, possibly involving directing groups or a multi-step process. One potential, though less direct, route involves the synthesis of an amino-substituted 1-methylisoquinoline (e.g., 6-amino-1-methylisoquinoline) which can then be converted to the corresponding iodo derivative via a Sandmeyer-type reaction.
A summary of regioselective iodination outcomes on related heterocycles is presented below.
| Heterocycle | Reagents | Position of Iodination |
| Quinoline | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | C3 scispace.com |
| Isoquinoline | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | C4 scispace.com |
| Dimethyl Uracil | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | C5 scispace.com |
Modern Catalytic Approaches to this compound
Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis to construct complex molecules with high efficiency and selectivity. rsc.org These methods, particularly those involving C-H activation, offer powerful alternatives to classical syntheses, often proceeding with greater atom economy and under milder conditions. researchgate.net The synthesis of isoquinolines has greatly benefited from these advancements, with catalysts based on rhodium, ruthenium, cobalt, and manganese being employed. researchgate.netresearchgate.net
Transition Metal-Catalyzed C-H Activation/Annulation Sequences
A prominent strategy for isoquinoline synthesis involves the transition metal-catalyzed annulation of a benzimine derivative (formed in situ from a benzaldehyde (B42025) and an amine) with an alkyne. researchgate.net This process typically involves the directed C-H activation of the ortho-C-H bond of the benzene (B151609) ring, followed by insertion of the alkyne and subsequent cyclization to form the isoquinoline core.
To synthesize this compound using this approach, one could envision two primary pathways:
Using an iodo-substituted starting material: Starting with a 4-iodobenzaldehyde (B108471) derivative and reacting it with an appropriate amine and a propyne (B1212725) equivalent.
Post-synthetic modification: Synthesizing a 1-methylisoquinoline derivative bearing a functional group at the 6-position that can be later converted to an iodide.
These C-H activation strategies have flourished over the past decade, providing access to a diverse range of isoquinoline derivatives. researchgate.net
Rhodium-Catalyzed Cyclization Processes
Rhodium catalysts, particularly those of the type [Cp*RhCl₂]₂ or related Rh(III) species, are highly effective for the synthesis of isoquinolines via C-H activation. organic-chemistry.orgresearchgate.net The general mechanism involves the chelation-assisted activation of an ortho C-H bond of a benzimine or a related derivative (like a ketoxime), formation of a rhodacycle intermediate, migratory insertion of an alkyne, and subsequent reductive elimination/aromatization to yield the isoquinoline product. organic-chemistry.orgorganic-chemistry.org
The use of "acetylene surrogates" like vinyl selenone or vinylene carbonate allows for the synthesis of 3,4-unsubstituted isoquinolines, which can be challenging with traditional alkyne partners. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of this compound, a 4-iodobenzaldehyde could be reacted with ammonia (B1221849) or an equivalent nitrogen source and propyne in the presence of a rhodium catalyst. The reaction tolerates a variety of functional groups, including halogens. organic-chemistry.org
| Catalyst System | Reactants | Product Type |
| Rh(III) | Benzimidine, Vinylene Carbonate | 1-Aminoisoquinoline derivatives researchgate.net |
| Rh(III) | Aryl Ketoxime Esters, Vinyl Acetate | Substituted Isoquinolines researchgate.net |
| Rh(III) | Benzimidate, Vinyl Selenone | 1-Alkoxyisoquinoline derivatives organic-chemistry.orgnih.gov |
Ruthenium, Cobalt, and Manganese Catalysis in Isoquinoline Synthesis
While rhodium has been extensively studied, catalysts based on more earth-abundant first-row transition metals like ruthenium, cobalt, and manganese are gaining prominence. researchgate.netresearchgate.net
Ruthenium Catalysis: Ruthenium(II) complexes are effective catalysts for C-H functionalization and the synthesis of N-heterocycles. mdpi.com Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides can provide isoquinolines without an external oxidant, using the free amine as a directing group. organic-chemistry.org This approach offers a sustainable and efficient route to the isoquinoline core. mdpi.com
Cobalt and Manganese Catalysis: Cobalt- and manganese-catalyzed reactions are emerging as powerful tools in C-H activation chemistry. researchgate.net These 3d-transition metals offer alternative reactivity and are more cost-effective than their noble metal counterparts. researchgate.net While specific examples leading directly to this compound are not as prevalent in the literature, the general strategies involving the coupling of aryl amines or imines with alkynes are well-established for these metals and could be adapted for this target molecule. researchgate.netnih.gov
Electrophilic Cyclization Strategies
Electrophilic cyclization represents a powerful method for constructing heterocyclic systems, including the isoquinoline framework. organic-chemistry.org This strategy typically involves the reaction of a tethered nucleophile with an activated unsaturated bond, such as an alkene or alkyne, initiated by an electrophile. Molecular iodine (I₂) is frequently employed as an electrophile, which has the dual advantage of triggering the cyclization and incorporating an iodine atom into the product structure. rsc.org
One established approach involves the iodine-mediated cyclization of 2-alkynyl-1-methylene azide (B81097) aromatics. nih.gov In this type of reaction, an electrophilic iodine species activates the alkyne, prompting an intramolecular attack by the azide nitrogen. nih.gov This is followed by the elimination of dinitrogen gas to form the aromatic isoquinoline ring. nih.gov To synthesize a 6-iodo-substituted isoquinoline via this route, the starting aromatic azide precursor would need to be designed to facilitate the desired regiochemical outcome. The reaction tolerates a range of substituents on the aromatic ring and can proceed under acidic, basic, or neutral conditions. nih.gov
The general mechanism for iodine-mediated electrophilic cyclization proceeds through an iodonium (B1229267) ion intermediate, which is then intercepted by an internal nucleophile. organic-chemistry.orgnih.gov Subsequent elimination or aromatization steps lead to the final heterocyclic product. organic-chemistry.org The versatility of this method allows for the synthesis of variously substituted iodo-isoquinolines. nih.gov
| Starting Material Class | Iodine Source | Product Type | Typical Yield | Reference |
|---|---|---|---|---|
| 2-Alkynyl-1-methylene azide aromatics | I₂, NIS, Barluenga's Reagent | 4-Iodoisoquinolines | Good to High | nih.gov |
| Substituted Primary Allylamines | I₂ | 3-Iodoquinolines | Up to 84% | organic-chemistry.org |
| 2-(N,N-dimethylamino) substituted ynones | I₂ | 3-Iodo-1-methylquinolin-4(1H)-ones | High | mdpi.com |
Hypervalent Iodine Reagent-Mediated Syntheses
Hypervalent iodine (HVI) reagents have become indispensable tools in modern organic synthesis due to their mild oxidizing properties and reactivity that often mimics transition metals. nsf.gov These reagents are particularly effective in mediating intramolecular cyclization reactions to form nitrogen-containing heterocycles. beilstein-journals.orgnih.gov
The synthesis of isoquinoline N-oxides, for example, can be achieved through the intramolecular oxidative cyclization of o-alkenylaryl ketoximes using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant. nih.gov The reaction proceeds efficiently in a non-nucleophilic fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE), which is believed to stabilize the reactive, positively charged intermediates. nih.gov This method allows for the direct formation of polysubstituted isoquinoline N-oxides. nih.gov Although this yields an N-oxide, subsequent deoxygenation can provide the target isoquinoline.
Another HVI reagent, (phenyliodonio)sulfamate (PISA), has been used to mediate the synthesis of isoquinolinones from o-alkenylbenzamide derivatives. beilstein-journals.org The reaction's outcome can be directed by the choice of solvent, showcasing the tunability of HVI-mediated processes. beilstein-journals.orgnih.gov While this method produces isoquinolinones, chemical reduction of the carbonyl group can lead to the desired isoquinoline scaffold. The mechanism is thought to involve the formation of a nitrenium ion intermediate, which then undergoes nucleophilic attack by the olefin to close the ring. beilstein-journals.org
| Reagent | Precursor | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Phenyliodine bis(trifluoroacetate) (PIFA) | o-Vinylaryl ketoximes | Isoquinoline N-oxides | 2,2,2-Trifluoroethanol (TFE) | nih.gov |
| (Phenyliodonio)sulfamate (PISA) | o-Alkenylbenzamides | Isoquinolinones | Acetonitrile or Hexafluoro-2-isopropanol | beilstein-journals.org |
| Hydroxy(tosyloxy)iodobenzene (HTIB) | o-Vinylaryl ketoximes | Isoquinoline N-oxides | Acidic conditions | nih.gov |
Precursor Design and Synthesis for this compound
The successful synthesis of this compound is critically dependent on the rational design and efficient preparation of suitable acyclic precursors. These precursors must contain the necessary carbon and nitrogen atoms arranged in a specific manner to facilitate the key ring-closing reaction, and they must already possess, or allow for the introduction of, the required iodo and methyl substituents.
Synthesis of Substituted Aryl Oxime Esters
Substituted aryl oxime esters are valuable precursors for isoquinoline synthesis, particularly through transition-metal-catalyzed C-H activation/annulation pathways or hypervalent iodine-mediated cyclizations. nih.govorganic-chemistry.org The synthesis of these precursors can be achieved through the esterification of ketoximes or aldoximes. organic-chemistry.org
A practical and efficient method for preparing aryl oxime esters involves the coupling of an appropriate aryl oxime with a carboxylic acid using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org This reaction is typically performed at room temperature in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.org For the synthesis of a precursor to this compound, one would start with a ketoxime derived from a 1-(4-iodophenyl)ethan-1-one derivative. This ensures the iodine is positioned correctly in the precursor that will become the 6-position of the isoquinoline ring. The oxime can then be esterified, for example, with acetic anhydride, to produce the corresponding oxime ester, which is primed for cyclization.
Generation of Aryne Intermediates from o-Iodoaryl Precursors
Aryne chemistry offers a powerful, albeit distinct, approach to constructing highly substituted aromatic and heterocyclic systems. sigmaaldrich.com Arynes are highly reactive intermediates that can be generated from ortho-disubstituted benzene derivatives, such as o-iodoaryl triflates. sigmaaldrich.com The generation of a heterocyclic aryne, or "hetaryne," allows for the synthesis of functionalized heterocycles through trapping reactions with various nucleophiles or cycloaddition partners. sigmaaldrich.com
In the context of isoquinoline synthesis, one could envision a strategy starting from a di-iodinated benzene precursor. The selective conversion of one iodo group into a leaving group (like a triflate) ortho to the second iodo group would create an aryne precursor. Upon treatment with a fluoride (B91410) source (e.g., CsF), the aryne intermediate is generated and can be trapped by a suitably designed nitrogen-containing component to build the isoquinoline skeleton. While this is a more complex, multi-step approach, it provides a pathway to densely functionalized isoquinoline derivatives that may be difficult to access through traditional cyclization methods. sigmaaldrich.com
Table of Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| This compound | Target Molecule |
| Molecular iodine (I₂) | Reagent/Electrophile |
| N-Iodosuccinimide (NIS) | Reagent/Iodine Source |
| Phenyliodine bis(trifluoroacetate) (PIFA) | Hypervalent Iodine Reagent |
| (Phenyliodonio)sulfamate (PISA) | Hypervalent Iodine Reagent |
| Hydroxy(tosyloxy)iodobenzene (HTIB) | Hypervalent Iodine Reagent |
| 2,2,2-Trifluoroethanol (TFE) | Solvent |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst |
| Dichloromethane (CH₂Cl₂) | Solvent |
| 1-(4-iodophenyl)ethan-1-one | Precursor Intermediate |
| Cesium fluoride (CsF) | Reagent (Aryne Generation) |
Reactivity and Functionalization Strategies of 6 Iodo 1 Methylisoquinoline
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For 6-iodo-1-methylisoquinoline, the reactivity of the C-I bond is exploited in several key transformations. The general order of reactivity for aryl halides in these couplings is typically Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl ~ Ar-OMs. wuxiapptec.comrsc.org
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgnumberanalytics.com This reaction is widely used due to the stability, low toxicity, and commercial availability of the boronic acid reagents. beilstein-journals.orgjmchemsci.com The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net
This compound can be effectively coupled with various organoboron compounds, including boronic acids, boronic esters, and trifluoroborates, to introduce new aryl or alkyl groups at the C-6 position. libretexts.orgresearchgate.net For instance, the Suzuki cross-coupling of 1-iodoisoquinolines with (4-methoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol (B44631) ester has been successfully achieved using a Pd(PPh₃)₄ catalyst to produce 1-arylisoquinolines. beilstein-journals.org Although this example involves a 1-iodoisoquinoline (B10073), the principles are directly applicable to the 6-iodo isomer. The reaction typically requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step. researchgate.net The use of boronic esters, like pinacol esters, can offer advantages in terms of stability and handling compared to boronic acids. beilstein-journals.org
A variety of arylboronic acids can be coupled with aryl halides, and this has been demonstrated in the synthesis of various biaryl compounds. beilstein-journals.org For example, aryl halides have been successfully coupled with trimethylboroxine (B150302) in the presence of a palladium catalyst to yield methylated aromatics. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |
| 1-Iodoisoquinolines | (4-methoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 1-Arylisoquinolines | 65-77% | beilstein-journals.org |
| Aryl Halides | Trimethylboroxine | PdCl₂(dppf) | K₂CO₃ | DMF | Methylated Aromatics | 40-90% | researchgate.net |
This table presents data from similar reactions to illustrate the general conditions and outcomes of Suzuki-Miyaura couplings.
The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling, as it influences the stability and reactivity of the palladium catalyst. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org Buchwald's dialkylbiaryl phosphine ligands, for example, have shown great efficacy in a variety of C-C bond-forming reactions. libretexts.org Ligands such as SPhos and RuPhos have been identified as effective in promoting the coupling of challenging substrates. rsc.org The combination of Pd₂(dba)₃ and a suitable phosphine ligand like SPhos has proven to be an excellent precatalyst system for the Negishi cross-coupling of organozinc reagents with aryl halides, a reaction that shares mechanistic similarities with the Suzuki-Miyaura coupling. nih.gov
The optimization of ligands and reaction conditions is an ongoing area of research to improve yields, expand substrate scope, and perform reactions under milder conditions. clockss.org For instance, the use of specific ligands can allow for the coupling of less reactive aryl chlorides and can be crucial when dealing with complex or sterically hindered substrates. organic-chemistry.org
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to C(sp)-C(sp²) bond formation. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of substituted alkynes and has been widely applied in the preparation of natural products and pharmaceuticals. wikipedia.orggold-chemistry.org The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org
For this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). wikipedia.orgbeilstein-journals.org This would result in the formation of a 6-alkynyl-1-methylisoquinoline. The reactivity of aryl iodides is generally high in Sonogashira couplings, leading to good yields. beilstein-journals.org While copper is typically used as a co-catalyst, copper-free Sonogashira reactions have also been developed. wikipedia.org The synthesis of isoquinoline (B145761) derivatives through a palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes has been reported, highlighting the utility of this reaction for constructing heterocyclic systems. organic-chemistry.org
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | None | Et₃N | [TBP][4EtOV] | 85% | beilstein-journals.org |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | None | Et₃N | [TBP][4EtOV] | 82% | beilstein-journals.org |
| Iodobenzene | Phenylacetylene | Pd-complex-C2 (2 mol%) | None | K₂CO₃ | Isopropanol | 98% | rsc.org |
This table showcases general conditions for Sonogashira couplings involving aryl iodides.
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.org A key advantage of the Negishi coupling is its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction involves the preparation of an organozinc reagent, which is then coupled with the halide. organic-chemistry.org
For this compound, a Negishi coupling would entail reaction with an organozinc reagent, such as an arylzinc or alkylzinc halide, in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand. researchgate.netorgsyn.org While direct metalation of isoquinoline at the C-1 position followed by transmetalation with ZnCl₂ and a subsequent Negishi coupling has been explored, this approach was not successful for certain substrates, and quenching with iodine to form the 1-iodoisoquinoline was more favorable. beilstein-journals.org However, the direct coupling of a pre-formed this compound with an organozinc reagent remains a viable strategy. The development of mild methods for generating organozinc reagents at room temperature has further expanded the utility of this reaction. researchgate.net Mechanochemical methods for the in-situ generation of organozinc species and their subsequent use in Negishi couplings have also been reported. ucl.ac.uk
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines. wikipedia.orgnumberanalytics.com The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wuxiapptec.comnumberanalytics.com
The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would yield the corresponding 6-amino-1-methylisoquinoline (B1630057) derivative. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as those developed by Buchwald and Hartwig being particularly effective. wikipedia.org Bases such as sodium tert-butoxide, potassium phosphate, or cesium carbonate are commonly used. nih.gov The reaction tolerates a wide range of amines, including primary, secondary, and heterocyclic amines. wikipedia.org While aryl iodides are reactive substrates, the reaction conditions, including the choice of ligand and base, must be carefully optimized for each specific substrate combination. nih.govacs.org
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield | Reference |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | None (activated by phenylboronic ester) | K₃PO₄ | Not specified | 78% | nih.gov |
| 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ | None (activated by phenylboronic ester) | K₃PO₄ | Not specified | 97% | nih.gov |
| 3-Iodopyridine | Pyridin-3-amine | Ni(acac)₂ | None (activated by phenylboronic ester) | K₃PO₄ | Not specified | 83% | nih.gov |
This table provides examples of amination reactions on aryl iodides, demonstrating the general principles applicable to this compound.
Kumada, Heck, and Stille Coupling Applications
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the iodo-substituent at the 6-position of this compound serves as an excellent handle for such transformations.
Kumada Coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgorganic-chemistry.org For this compound, this reaction would offer a direct route to introduce alkyl or aryl groups at the C-6 position. The general mechanism proceeds via oxidative addition of the aryl iodide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. Given the high reactivity of Grignard reagents, this method is particularly effective for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds.
Heck Coupling is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. encyclopedia.pubnih.gov The reaction of this compound with various alkenes would lead to the introduction of vinyl groups at the C-6 position. For instance, reaction with an acrylate (B77674) ester under Heck conditions would yield a C-6 substituted isoquinoline propenoate. openmedicinalchemistryjournal.com Intramolecular Heck reactions have also been employed to construct complex heterocyclic systems, including isoquinoline scaffolds. nih.govchim.it The reaction typically proceeds under mild conditions and shows good functional group tolerance. nih.gov
Stille Coupling utilizes organostannanes as coupling partners with organic halides, catalyzed by palladium. researchgate.net This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it a versatile method for the synthesis of complex molecules. researchgate.net The reaction of this compound with an organotin reagent, such as a vinylstannane or an arylstannane, would provide the corresponding 6-vinyl or 6-aryl-1-methylisoquinoline. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. researchgate.net
| Coupling Reaction | Catalyst/Reagents | Potential Product | Key Features |
|---|---|---|---|
| Kumada Coupling | Pd or Ni catalyst, Grignard reagent (R-MgX) | 6-Alkyl/Aryl-1-methylisoquinoline | Highly efficient for C(sp²)-C(sp³) and C(sp²)-C(sp²) bond formation. organic-chemistry.orgorganic-chemistry.org |
| Heck Coupling | Pd catalyst, alkene, base | 6-Vinyl-1-methylisoquinoline | Forms substituted alkenes, tolerant to various functional groups. encyclopedia.pubnih.gov |
| Stille Coupling | Pd catalyst, organostannane (R-SnR'₃) | 6-Aryl/Vinyl-1-methylisoquinoline | Mild reaction conditions and broad functional group tolerance. researchgate.net |
Other Transition Metal-Catalyzed Transformations
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methodologies for C-H functionalization and cross-coupling. Copper-catalyzed meta-selective C-H arylation of isoquinolines has been reported, proceeding through dearomatized intermediates. researchgate.net This methodology utilizes electrophilic aryl-Cu(III) species generated from aryl-I(III) reagents. researchgate.net While this has been demonstrated on the isoquinoline core, its application to a substituted derivative like this compound would need to consider the electronic and steric effects of the substituents. Additionally, copper-catalyzed domino reactions, such as the synthesis of imidazo[2,1-a]isoquinolines from 1-methylisoquinoline (B155361), highlight the utility of copper in constructing fused heterocyclic systems. nih.govrsc.org
Gold catalysis has emerged as a powerful tool for the activation of π-systems, enabling a variety of transformations. Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity. For isoquinoline synthesis, gold-catalyzed benzannulation of pyridine-containing oxo-alkynes with alkynes provides a route to highly functionalized quinolines and isoquinolines. thieme-connect.comrsc.org Gold-catalyzed cycloisomerization reactions of substrates containing alkyne and other functionalities have also been developed to construct complex heterocyclic frameworks, including those related to isoquinolines. mdpi.combeilstein-journals.org The presence of an iodo-substituent can be compatible with these transformations and can even participate in subsequent reactions. For instance, gold(I)-catalyzed synthesis of 3-iodo-2-acyl benzofuran (B130515) derivatives proceeds via a 1,2-iodine shift from an iodoethynyl precursor. encyclopedia.pub Furthermore, ligand-enabled Au(I)/Au(III) redox catalysis has been shown to facilitate the Heck reaction. rsc.org
Iridium catalysts are highly effective for C-H activation and subsequent functionalization. Iridium(III)-catalyzed C-H alkynylation of arenes using hypervalent iodine-alkyne reagents has been reported, offering a direct method to introduce alkyne moieties. acs.org This methodology has been applied to benzaldehydes with chelation assistance. acs.org For this compound, direct C-H alkynylation could potentially occur at various positions on the isoquinoline ring, guided by the directing ability of the nitrogen atom or other functional groups. An electrochemical approach for iridium-catalyzed directed C-H alkynylation with terminal alkynes has also been developed, which proceeds without an external oxidant. researchgate.net The compatibility of the iodo-substituent with these conditions would be a key consideration. Iridium-catalyzed C-H alkylation of tetrahydroisoquinolines with alkenes has also been demonstrated using practical auxiliaries. nih.gov
| Reaction Type | Catalyst System | Potential Transformation of this compound | Reference |
|---|---|---|---|
| Copper-Mediated C-H Arylation | Cu(OH)₂, Aryl-I(III) reagent | meta-Arylation of the isoquinoline core | researchgate.net |
| Gold-Catalyzed Benzannulation | AuCl₃, Alkyne | Formation of more complex fused polycyclic systems | thieme-connect.com |
| Iridium-Catalyzed C-H Alkynylation | [Cp*IrCl₂]₂, Hypervalent iodine-alkyne reagent | Direct introduction of an alkyne group via C-H activation | acs.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. The mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. numberanalytics.com For SNAr to occur readily, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group.
In the case of this compound, the isoquinoline ring itself is an electron-rich heterocyclic system. st-andrews.ac.ukquora.com The presence of the electron-donating methyl group at the C-1 position further increases the electron density of the ring system. Consequently, this compound is expected to be relatively unreactive towards traditional SNAr reactions. The iodo group, while a leaving group, is less effective than fluoro or chloro groups in activating a ring for SNAr. Therefore, harsh reaction conditions or the use of very strong nucleophiles would likely be required to achieve nucleophilic substitution at the C-6 position via an SNAr mechanism.
Metal-Free Functionalizations
While transition-metal catalysis dominates the functionalization of aryl halides, several metal-free methods have been developed that could be applicable to this compound.
Iodine-catalyzed reactions have been shown to be effective for the functionalization of N-heterocycles. For instance, an iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes has been developed to synthesize N-benzyl isoquinoline-1,3,4-triones. nih.gov Molecular iodine can also catalyze the oxidative dehydrogenation of N-heterocycles. researchgate.net Furthermore, iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines has been used to synthesize imidazo[1,5-a]quinolines, and this has been successfully applied to 1-methylisoquinoline. rsc.org
Hypervalent iodine reagents are also useful in metal-free transformations. They can be used in arylation reactions, providing an alternative to metal-catalyzed processes. beilstein-journals.org
Transition-metal-free double C-H functionalization of quinolines with electron-deficient acetylenes has been reported to proceed in the presence of a base like KOH, leading to 2-aryl-3-acylquinolines. rsc.org This type of reactivity, if applicable to isoquinolines, could offer a novel route for the difunctionalization of the this compound core.
| Reaction Type | Reagents | Potential Product Type | Reference |
|---|---|---|---|
| Iodine-Catalyzed Oxidative C-H Functionalization | I₂, methylarene, oxidant | N-benzyl isoquinoline-1,3,4-triones | nih.gov |
| Iodine-Mediated Decarboxylative Cyclization | I₂, α-amino acid, oxidant | Imidazo[1,5-a]isoquinoline derivatives | rsc.org |
| Base-Mediated Double C-H Functionalization | KOH, electron-deficient acetylene | Di-substituted isoquinoline derivatives | rsc.org |
Reactions Involving Hypervalent Iodine Compounds as Reagents
Hypervalent iodine reagents have become powerful tools in modern organic synthesis due to their mild and selective oxidizing properties. researchgate.netdovepress.com These reagents, typically derivatives of iodine in a +3 or +5 oxidation state, are utilized for a variety of transformations including oxidative couplings, functional group introductions, and the construction of heterocyclic systems. dovepress.comnih.gov In the context of this compound, while specific documented reactions are not extensively reported, the general reactivity of isoquinolines and aryl iodides suggests several potential applications.
Hypervalent iodine(III) compounds can act as oxidants or as group transfer agents. researchgate.netnih.gov Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are frequently employed as oxidants in palladium-catalyzed reactions or to facilitate oxidative cyclizations. mdpi.commdpi.com For a substrate like this compound, these reagents could potentially be used to functionalize the methyl group or other positions on the heterocyclic ring through C-H activation pathways. researchgate.net The combination of transition metals with hypervalent iodine reagents represents a versatile approach for various bond formations. researchgate.net
The table below lists common hypervalent iodine reagents and their typical applications in organic synthesis, which could be extrapolated to the functionalization of this compound.
Table 1: Common Hypervalent Iodine Reagents and Their Synthetic Applications
| Reagent Name | Abbreviation | Structure | Typical Applications |
|---|---|---|---|
| (Diacetoxyiodo)benzene | PIDA | PhI(OAc)₂ | Oxidant, Acetoxylation, C-H functionalization researchgate.netmdpi.com |
| Phenyliodine bis(trifluoroacetate) | PIFA | PhI(OCOCF₃)₂ | Oxidative cyclization, Dearomatization mdpi.commdpi.com |
| Iodosylbenzene | PhIO | PhIO | Oxygen transfer, Oxidative annulation dovepress.com |
| [Hydroxy(tosyloxy)iodo]benzene | Koser's Reagent | PhI(OH)OTs | Tosyloxylation of ketones, Alkyne functionalization dovepress.com |
| Dess-Martin Periodinane | DMP | Oxidation of alcohols to aldehydes/ketones mdpi.com |
These reagents enable transformations that are often complementary to traditional methods, offering environmentally benign alternatives. researchgate.netdovepress.com
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. solubilityofthings.com Such reactions are fundamental in synthesizing complex molecular architectures. libretexts.org For the this compound skeleton, several types of rearrangement reactions could be envisioned, although specific examples are not prevalent in the literature.
Hypervalent iodine reagents are known to promote various oxidative rearrangement processes, including researchgate.netbeilstein-journals.org-migrations and ring expansions. rsc.org For instance, the treatment of certain substrates with reagents like PIDA can induce skeletal rearrangements. rsc.org
Common rearrangement reactions in organic chemistry that could potentially be applied to derivatives of the isoquinoline core include:
Beckmann Rearrangement : Conversion of an oxime to an amide, which could be applied to a ketoxime derived from the isoquinoline core. solubilityofthings.comlibretexts.org
Pinacol Rearrangement : The acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. libretexts.orgdss.go.th This could be relevant if a diol is introduced onto the isoquinoline framework.
Hydride Shifts : In reactions proceeding through a carbocation intermediate, a hydride shift can occur to form a more stable carbocation, leading to a rearranged product. masterorganicchemistry.com
These types of reactions often require specific functional group precursors on the molecule to initiate the rearrangement cascade. solubilityofthings.comlibretexts.org
Functional Group Interconversions of the Iodo Moiety
The iodo group at the C-6 position is a versatile handle for further synthetic modifications. It can be removed to yield the parent methylisoquinoline or converted into other useful functional groups.
Reduction to Hydrogen
A key transformation for the iodo substituent is its reduction to a hydrogen atom, a process known as deiodination or hydrodehalogenation. This reaction converts this compound into 1-methylisoquinoline. A common and efficient method for this is catalytic hydrogenolysis. thieme-connect.de This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). thieme-connect.de The reaction is usually conducted in the presence of a base, such as potassium hydroxide, to neutralize the hydrogen iodide formed as a byproduct. thieme-connect.de
Table 2: Reduction of this compound
| Reactant | Reagents | Product | Reaction Type |
|---|
This dehalogenation is a synthetically important transformation in isoquinoline chemistry for removing halogen atoms from either the pyridine (B92270) or benzene (B151609) ring of the core structure. thieme-connect.de
Conversion to Other Halogen Substituents
The iodo group can be replaced with other halogens (fluorine, chlorine, or bromine) through halogen exchange reactions. A classic method for this is the Finkelstein reaction, which involves the exchange of one halogen for another. wikipedia.org While the traditional Finkelstein reaction is typically for alkyl halides, an aromatic version exists. wikipedia.org The conversion of aryl iodides to other aryl halides can be challenging but is often achievable using transition metal catalysis. wikipedia.org For example, copper(I) salts are known to catalyze the exchange of iodide for chloride or bromide. wikipedia.org The conversion to a fluoro substituent often requires specialized fluorinating reagents.
Table 3: Potential Halogen Exchange Reactions for this compound
| Starting Material | Target Product | Potential Reagents/Conditions | Reaction Name/Type |
|---|---|---|---|
| This compound | 6-Bromo-1-methylisoquinoline | CuBr, suitable solvent, heat | Aromatic Halogen Exchange |
| This compound | 6-Chloro-1-methylisoquinoline | CuCl, suitable solvent, heat | Aromatic Halogen Exchange |
These metal-halogen exchange reactions are fundamental in organometallic chemistry for creating a variety of organometallic products from organic halides. wikipedia.org
Mechanistic Investigations and Elucidation of Reaction Pathways
Studies on Catalytic Cycles in Cross-Coupling Reactions
Oxidative Addition Dynamics
The catalytic cycle is typically initiated by the oxidative addition of the C-I bond of 6-iodo-1-methylisoquinoline to a low-valent palladium(0) complex. libretexts.orguwindsor.ca This step is often the rate-determining step in the catalytic cycle, particularly for less reactive aryl halides. libretexts.orguwindsor.ca The reactivity order for aryl halides in oxidative addition is generally I > OTf > Br > Cl. libretexts.org
The mechanism of oxidative addition can vary. For palladium(0) complexes, two primary pathways are considered: a concerted, three-centered mechanism and a nucleophilic displacement (SNAr-type) mechanism. chemrxiv.org Computational studies have shown that for a 12-electron monoligated palladium complex, PdL, a concerted mechanism is strongly favored. chemrxiv.org However, for a 14-electron bis-ligated complex, PdL2, a nucleophilic displacement mechanism can be preferred, influenced by the ligand's electronics and sterics. chemrxiv.org The high reactivity of C-X bonds adjacent to a nitrogen atom in heteroaromatic rings, such as the isoquinoline (B145761) core, can be attributed to the stereoelectronic stabilization of the transition state in a nucleophilic displacement pathway. chemrxiv.org The process involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate, where both the 1-methylisoquinolyl and the iodo groups are bonded to the metal center. uwindsor.ca
| Feature | Description | Significance | References |
|---|---|---|---|
| Reactant | This compound | The electrophilic partner in the cross-coupling reaction. | uwindsor.ca |
| Catalyst State | Pd(0) complex (e.g., PdL or PdL2) | The active catalytic species that initiates the cycle. The number of ligands (L) influences the mechanism. | chemrxiv.orgnih.gov |
| General Mechanism | Addition of the C-I bond across the Pd(0) center. | Forms a Pd(II) intermediate, increasing the metal's oxidation state and coordination number. | libretexts.orguwindsor.ca |
| Possible Pathways | Concerted or Nucleophilic Displacement | The operative pathway depends on the coordination number of the Pd(0) complex and electronic effects of the substrate. | chemrxiv.org |
| Product | trans-[Pd(1-methylisoquinolin-6-yl)(I)L2] | The initial organopalladium(II) complex that proceeds to the next step of the catalytic cycle. | uwindsor.ca |
Transmetalation Processes
Following oxidative addition, the transmetalation step occurs. In this process, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide ligand. libretexts.org For a Suzuki-Miyaura reaction involving this compound, the organoboron reagent must first be activated by a base to form a more nucleophilic boronate species. libretexts.orgorganic-chemistry.org This activation enhances the polarization of the organic ligand and facilitates its transfer to the palladium. organic-chemistry.org The transmetalation step results in a new diorganopalladium(II) complex, where both the 1-methylisoquinolyl group and the incoming organic group are attached to the palladium center. libretexts.org
Reductive Elimination Pathways
The final step of the catalytic cycle is reductive elimination, which is the reverse of oxidative addition. nih.govwikipedia.org In this step, the two organic ligands on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. uwindsor.cawikipedia.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. uwindsor.ca For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the metal complex. wikipedia.orgosti.gov The rate of reductive elimination can be influenced by the nature of the ligands and the steric and electronic properties of the coupling partners. uwindsor.cawikipedia.org Studies on various palladium complexes have shown that three-coordinate intermediates are often implicated in the reductive elimination step. uwindsor.ca
Role of Catalyst Ligands and Additives
The choice of ligands and additives is paramount in controlling the efficiency and selectivity of cross-coupling reactions involving this compound.
Ligands: Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed in palladium-catalyzed reactions. The properties of these ligands, such as their steric bulk and electron-donating ability, play a crucial role in several aspects of the catalytic cycle:
Catalyst Stability and Activity: Bulky, electron-rich ligands can promote the formation of highly active, low-coordinate monoligated Pd(0) species, which are often the true catalytic species. nih.gov They can also stabilize the palladium catalyst and prevent its decomposition.
Rate of Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition step. uwindsor.ca
Rate of Reductive Elimination: The steric bulk of ligands can influence the geometry of the palladium complex, potentially bringing the organic groups closer together and promoting reductive elimination. uwindsor.ca
Selectivity: In cases of polyhalogenated substrates, the choice of ligand can influence the site-selectivity of the reaction. incatt.nl Supramolecular interactions between a functionalized ligand and the substrate can direct the catalyst to a specific reaction site. incatt.nl
Additives: Additives such as bases, salts, and oxidants can have a profound impact on the reaction mechanism.
Bases: In Suzuki-Miyaura couplings, a base is essential for activating the organoboron reagent. libretexts.orgorganic-chemistry.org In other reactions, the base can play a role in the regeneration of the active catalyst or in preventing the formation of undesired byproducts.
Silver Salts: Silver salts, such as Ag(I) additives, can act as halide scavengers, promoting the formation of cationic palladium intermediates that may exhibit different reactivity and selectivity. diva-portal.org In some rhodium-catalyzed C-H activation reactions, silver additives have been shown to be crucial for achieving cyclization. rsc.org
Oxidants: In oxidative C-H activation/annulation reactions, an oxidant is required to regenerate the active high-valent metal catalyst. mdpi.com
| Component | Example(s) | Role in the Reaction | References |
|---|---|---|---|
| Ligands | Phosphines (e.g., PPh3, P(t-Bu)3), NHCs | Stabilize catalyst, promote active species formation, influence rates of elementary steps, control selectivity. | uwindsor.canih.govincatt.nl |
| Additives (Bases) | KOAc, K3PO4, Cs2CO3 | Activate organometallic reagents (e.g., boronic acids), facilitate catalyst regeneration. | libretexts.orgorganic-chemistry.org |
| Additives (Salts) | Silver salts (e.g., AgOAc, Ag2CO3) | Act as halide scavengers, promote cationic intermediates, can be crucial for cyclization steps. | diva-portal.orgrsc.orgmdpi.com |
Elucidation of Intermediate Species in Syntheses and Transformations
The direct observation and characterization of intermediate species are challenging due to their often transient nature. However, a combination of experimental and computational studies has provided insights into the key intermediates involved in reactions of isoquinolines.
In palladium-catalyzed cross-coupling reactions, the primary intermediates are the organopalladium(II) species formed after oxidative addition and transmetalation. libretexts.orguwindsor.ca For example, the reaction of this compound with a Pd(0) catalyst would initially form a [Pd(1-methylisoquinolin-6-yl)(I)L2] complex. uwindsor.ca
In C-H activation reactions leading to isoquinoline synthesis, metallacyclic intermediates are frequently proposed. For instance, rhodium-catalyzed syntheses of isoquinolines have been shown to proceed via organo-rhodium intermediates that can be isolated and characterized. hbni.ac.in Similarly, palladium-catalyzed reactions can involve the formation of palladacycles. nih.gov The isolation of such intermediates provides strong evidence for the proposed reaction pathway. hbni.ac.in
Experimental Probes for Reaction Mechanisms
A variety of experimental techniques are employed to investigate the mechanisms of reactions involving this compound.
Kinetic Studies: Monitoring the reaction rate as a function of reactant, catalyst, and ligand concentrations can help identify the rate-determining step of the catalytic cycle. nih.gov For example, first-order kinetics with respect to the aryl halide concentration would suggest that oxidative addition is the rate-limiting step. osti.gov
Deuterium (B1214612) Labeling Studies: The use of deuterated substrates or reagents can provide valuable information about bond-breaking and bond-forming steps. For example, the absence of deuterium scrambling in a product can indicate an intramolecular process. researchgate.net
Crossover Experiments: Reacting a mixture of two similar but distinct substrates can determine whether a reaction step, such as reductive elimination, is an intramolecular or intermolecular process. The absence of crossover products supports an intramolecular pathway. osti.gov
Trapping Experiments: The addition of a trapping agent that can react with a specific intermediate can provide evidence for the existence of that intermediate. For example, alkynes have been used to trap palladium(0) species. osti.gov
Computational Studies (DFT): Density Functional Theory (DFT) calculations have become a powerful tool for mapping out the energy profiles of catalytic cycles, characterizing the structures of transition states and intermediates, and predicting reaction outcomes. chemrxiv.orgescholarship.org
| Experimental Probe | Information Gained | Example Application | References |
|---|---|---|---|
| Kinetic Studies | Identifies the rate-determining step and the species involved in it. | Determining if oxidative addition is the slowest step. | nih.govosti.gov |
| Deuterium Labeling | Elucidates C-H activation and other bond-forming/breaking steps. | Confirming the mechanism of a C-H functionalization reaction. | researchgate.net |
| Crossover Experiments | Distinguishes between intramolecular and intermolecular processes. | Confirming that reductive elimination is intramolecular. | osti.gov |
| Trapping Experiments | Provides evidence for the existence of transient intermediates. | Using an alkyne to trap a Pd(0) intermediate. | osti.gov |
| Computational (DFT) | Provides detailed energetic and structural information about the entire reaction pathway. | Comparing the feasibility of different mechanistic pathways. | chemrxiv.orgescholarship.org |
Kinetic Isotope Effects
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction and the nature of the transition state by observing changes in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org In reactions involving this compound, KIE studies, particularly deuterium labeling, can provide insight into whether a C-H bond is broken in the rate-determining step.
While direct experimental data on KIE studies for this compound is not extensively documented in publicly available literature, the principles can be applied to its potential reactions. For instance, in a hypothetical C-H activation/functionalization reaction at a position on the isoquinoline core, replacing a hydrogen atom with deuterium at the site of activation would be expected to exhibit a primary KIE (kH/kD > 1) if the C-H bond cleavage is the rate-limiting step. The magnitude of this effect can further delineate the symmetry of the transition state. dalalinstitute.com
Deuterium labeling studies on related isoquinoline systems have been performed to probe reaction mechanisms. For example, in certain cycloisomerization reactions leading to indolizine (B1195054) formation, deuterium labeling has been used to investigate potential 1,5-hydride shift mechanisms. escholarship.org Similar strategies could be employed for this compound to clarify mechanistic ambiguities in its various transformations.
A summary of expected KIE values for different mechanistic scenarios is presented in Table 1.
| Reaction Type | Position of Isotopic Labeling | Expected kH/kD | Mechanistic Implication |
| C-H Activation | Site of C-H bond cleavage | > 1 (Primary KIE) | C-H bond breaking is in the rate-determining step. |
| Nucleophilic Attack | Not directly at a C-H bond | ~ 1 (Secondary KIE) | C-H bond is not broken in the rate-determining step. |
Table 1: Hypothetical Kinetic Isotope Effects in Reactions of this compound. This table illustrates the expected kinetic isotope effect values for different types of reactions and what they would imply mechanistically.
Radical Scavenger Studies
To determine whether a reaction proceeds through a radical pathway, radical scavenger experiments are often employed. These studies involve introducing a compound that can efficiently trap radical intermediates, thereby inhibiting the reaction or leading to the formation of a detectable scavenger-radical adduct.
In the context of reactions involving this compound, particularly in metal-catalyzed cross-coupling or photoredox-catalyzed reactions, the potential for single-electron transfer (SET) mechanisms leading to radical intermediates exists. Common radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,4-cyclohexadiene (B1204751) could be added to the reaction mixture.
A significant decrease in the reaction yield or the complete inhibition of the reaction in the presence of a radical scavenger would strongly suggest a radical mechanism. For example, in copper-catalyzed amination reactions of related ketone systems, the use of radical scavengers like TEMPO and butylated hydroxytoluene (BHT) has provided evidence for a radical-mediated pathway. nih.gov Similar experimental setups could be applied to investigate the reactions of this compound.
The expected outcomes of radical scavenger studies are summarized in Table 2.
| Radical Scavenger | Reaction Outcome | Mechanistic Conclusion |
| TEMPO | Significant inhibition of reaction | Reaction likely proceeds via a radical pathway. |
| Butylated Hydroxytoluene (BHT) | Formation of BHT-adducts | Confirms the presence of radical intermediates. |
| No Scavenger | Normal reaction progression | Serves as a control for comparison. |
Isolation and Characterization of Organometallic Intermediates
In many transition-metal-catalyzed reactions of aryl halides like this compound, the catalytic cycle involves the formation of organometallic intermediates. The isolation and characterization of these species can provide direct evidence for the proposed mechanism.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are common transformations for aryl iodides. The generally accepted mechanism for these reactions involves the oxidative addition of the aryl iodide to a low-valent palladium complex (e.g., Pd(0)) to form a Pd(II)-aryl intermediate. nobelprize.orguwindsor.ca
For this compound, this key intermediate would be a (1-methylisoquinolin-6-yl)palladium(II) iodide complex. While often transient and difficult to isolate, stoichiometric reactions can sometimes be designed to generate and characterize these intermediates using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. The characterization of such an intermediate would confirm the oxidative addition step and provide a starting point for studying subsequent steps like transmetalation and reductive elimination. uwindsor.ca
Although specific isolations for this compound are not prominently reported, the principles are well-established for a vast range of aryl halides. The stability and reactivity of these organopalladium intermediates are known to be influenced by the ligands on the palladium center. uwindsor.ca
A list of potential organometallic intermediates and the techniques for their characterization is provided in Table 3.
| Potential Intermediate | Characterization Technique | Information Gained |
| (1-methylisoquinolin-6-yl)Pd(L)₂I | ¹H, ¹³C, ³¹P NMR Spectroscopy | Structure and coordination environment of the intermediate. |
| X-ray Crystallography | Precise bond lengths and angles, definitive structure. | |
| Mass Spectrometry | Confirmation of the mass and composition of the complex. |
Table 3: Potential Organometallic Intermediates and Their Characterization. This table details the likely organometallic intermediates in palladium-catalyzed reactions of this compound and the analytical methods used to study them.
Computational and Theoretical Studies of 6 Iodo 1 Methylisoquinoline and Its Reactions
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. wikipedia.org Calculations for 6-Iodo-1-methylisoquinoline, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its geometric and electronic characteristics with high accuracy. tandfonline.com
The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles. The presence of the iodine atom at the C6 position and the methyl group at the C1 position introduces specific structural and electronic perturbations to the parent isoquinoline (B145761) ring. DFT calculations for the parent isoquinoline molecule have shown a dipole moment of 2.004 D. tandfonline.com The substitution pattern in this compound influences this polarity.
Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability. For the parent isoquinoline, the calculated HOMO-LUMO gap is approximately 3.78 eV. tandfonline.com The introduction of the iodo and methyl groups is expected to modulate this value. The methyl group, being electron-donating, would raise the HOMO energy, while the electronegative but polarizable iodine atom would also influence both frontier orbitals.
Table 1: Calculated Properties of Isoquinoline (Analogous Compound) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Property | Value |
|---|---|
| HOMO Energy | -5.581 eV |
| LUMO Energy | 1.801 eV |
| HOMO-LUMO Gap (ΔE) | 3.78 eV |
| Dipole Moment | 2.004 D |
Data sourced from a computational study on the parent isoquinoline molecule and serves as a reference. tandfonline.com
Theoretical Analysis of Reaction Mechanisms and Transition States
Theoretical analysis is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that govern reaction rates. hbni.ac.in For this compound, this involves modeling reactions such as nucleophilic substitution at the C6 position or metal-catalyzed cross-coupling reactions.
By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. youtube.com These profiles reveal whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and provide the activation energy barriers for each step.
Computational models can effectively dissect the influence of steric and electronic factors on reaction outcomes. rsc.org In this compound, the methyl group at C1 exerts a steric influence, which can affect the approach of reagents, particularly at the adjacent nitrogen atom or the C8 position. researchgate.net
Electronically, the methyl group is a weak electron-donating group (+I effect), which can influence the electron density of the isoquinoline ring system. The iodine atom at C6 has a dual role: it is electron-withdrawing through induction (-I effect) but can also participate in halogen bonding. researchgate.netresearchgate.net DFT studies on the reactions of 1-methylisoquinoline (B155361) with iodo-substituted arenes have highlighted how these electronic and steric properties dictate the feasibility and pathway of reactions like N-arylation versus halogen bond formation. researchgate.net For example, sterically unhindered isoquinolines tend to undergo N-arylation, while those with significant steric hindrance are more likely to form co-crystals stabilized by halogen bonds. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgyoutube.com The energies and spatial distributions of the HOMO and LUMO of this compound are key to predicting its behavior in various reactions.
HOMO (Highest Occupied Molecular Orbital): The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor. The electron density distribution in the HOMO indicates the most likely sites for electrophilic attack. For isoquinoline systems, the HOMO is typically a π-orbital distributed across the aromatic rings.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is associated with the molecule's ability to act as an electrophile or electron acceptor. The distribution of the LUMO indicates the most likely sites for nucleophilic attack.
The interaction between these frontier orbitals governs the feasibility and regioselectivity of pericyclic reactions and other transformations. numberanalytics.com The energy gap between the HOMO and LUMO also provides insight into the molecule's reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies for Isoquinoline (Reference)
| Molecular Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -5.581 | Nucleophilicity / Electron Donor |
| LUMO | 1.801 | Electrophilicity / Electron Acceptor |
Values are for the parent isoquinoline and serve as a baseline for understanding the substituted derivative. tandfonline.com
Charge Distribution and Electrostatic Potential Analyses
The distribution of electron density within a molecule is fundamental to its chemical behavior, particularly its non-covalent interactions and reaction site selectivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. libretexts.org
For this compound, an MEP map would illustrate the electron-rich and electron-poor regions.
Electron-rich regions (negative potential, typically colored red): These are associated with lone pairs and π-systems and are susceptible to electrophilic attack. The nitrogen atom's lone pair is expected to be a prominent region of negative electrostatic potential.
Electron-poor regions (positive potential, typically colored blue): These are associated with acidic protons or electropositive atoms and are susceptible to nucleophilic attack. The hydrogen atoms on the ring and the methyl group would show positive potential. The iodine atom can exhibit a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it a halogen bond donor. researchgate.net
Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides a quantitative measure of the partial atomic charges, further clarifying the electronic landscape of the molecule.
Bond Dissociation Energies and Stability Assessments
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase, providing a direct measure of bond strength. libretexts.orgwikipedia.org For this compound, the BDE of the C6-I bond is of particular interest as it is central to many functionalization reactions, such as metal-catalyzed cross-couplings.
The BDE can be calculated as the difference in the enthalpies of formation of the products (the isoquinoline radical and an iodine radical) and the reactant molecule. libretexts.org The C-I bond is known to be significantly weaker than corresponding C-Br or C-Cl bonds, making aryl iodides highly reactive substrates for reactions involving oxidative addition. This lower BDE facilitates the cleavage of the C-I bond, often allowing for milder reaction conditions compared to other halo-isoquinolines.
Table 3: Representative Average Bond Dissociation Energies (BDE)
| Bond | Average BDE (kJ/mol) |
|---|---|
| C-H (in benzene) | ~473 |
| C-C (in benzene) | ~518 |
| C-I (in iodobenzene) | ~272 |
| C-Br (in bromobenzene) | ~336 |
| C-Cl (in chlorobenzene) | ~401 |
Note: These are general literature values for related aromatic systems to provide context for the expected bond strengths in this compound. Actual BDEs in the specific molecule will be influenced by its unique structure.
6 Iodo 1 Methylisoquinoline As a Key Synthetic Building Block for Complex Architectures
Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
The iodo-substituent at the C-6 position of 1-methylisoquinoline (B155361) serves as a versatile anchor for the construction of extended aromatic systems through various cross-coupling reactions. This has proven particularly valuable in the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), a class of compounds with significant interest in materials science due to their unique electronic and photophysical properties. hbni.ac.inresearchgate.net
One-pot syntheses of N-PAHs have been developed utilizing 6-iodo-1-methylisoquinoline derivatives. These reactions often proceed through a cascade of C-H activations and annulations with internal alkynes. hbni.ac.in For instance, the reaction of an aryl ketone with hydroxylamine-O-sulfonic acid (HOSA) and an internal alkyne can lead to the in-situ formation of a 3,4-diaryl-1-methylisoquinoline intermediate, which then undergoes further annulation to yield complex N-PAHs. hbni.ac.inresearchgate.net The tolerance of this methodology to various functional groups, including aryl halides, makes it a powerful tool for creating diverse PAH structures. hbni.ac.in
The synthesis of various heterocyclic frameworks can also be achieved starting from iodo-substituted isoquinolines. For example, the construction of pyrrolo[2,1-a]isoquinolines has been reported through the reaction of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline with α-bromoketones. researchgate.net Although this example does not start with this compound itself, it highlights the general reactivity of the isoquinoline (B145761) core in forming fused heterocyclic systems. The iodo-substituent in this compound provides a handle for introducing further complexity into such heterocyclic scaffolds through subsequent cross-coupling reactions.
Synthesis of Highly Functionalized Isoquinoline Derivatives
The strategic placement of the iodine atom in this compound allows for the regioselective introduction of a wide array of functional groups, leading to the synthesis of highly substituted isoquinoline derivatives. nih.gov
Introduction of Aromatic and Heteroaromatic Moieties
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl and heteroaryl groups at the C-6 position of the isoquinoline core. This approach has been successfully employed in the synthesis of various isoquinoline-based compounds. For example, the coupling of 6-bromo-isoquinolones with boronic acids has been demonstrated, and a similar reactivity is expected for this compound, often with even higher efficiency due to the greater reactivity of the C-I bond compared to the C-Br bond. acs.org This method allows for the synthesis of isoquinolines bearing diverse aromatic substituents, which is crucial for tuning their biological and material properties. nih.gov
The introduction of heteroaromatic moieties is also readily achievable. For instance, the synthesis of pyrrolo[2,3-c]coumarin derivatives, which are precursors to lamellarin-type alkaloids, has involved Suzuki cross-coupling reactions to introduce aryl groups onto a pyrrole (B145914) ring. mdpi.com A similar strategy could be envisioned for the functionalization of this compound, enabling the synthesis of complex heterocyclic assemblies.
Functionalization at C-3 and C-4 Positions
While the iodo-substituent at C-6 is the primary site for many transformations, functionalization at other positions of the isoquinoline ring system can also be achieved, often in a sequential manner. The synthesis of 1,3,4-trisubstituted isoquinolines has been reported starting from 1,3-dichloroisoquinoline, where direct lithiation at C-4 followed by trapping with an electrophile is a key step. researchgate.net Although this example does not directly involve this compound, it demonstrates that the isoquinoline core can be selectively functionalized at multiple positions.
In the context of this compound, after an initial reaction at the C-6 position, subsequent modifications at other positions could be explored. For example, methods for the C-H functionalization of isoquinolines at the C-1 and C-3 positions are known, which could be applied to derivatives of this compound to further increase molecular complexity. nih.gov
Applications in Cascade and Tandem Reactions for Molecular Complexity
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. wikipedia.org This approach leads to a significant increase in molecular complexity in a highly efficient and atom-economical manner. beilstein-journals.org this compound and its derivatives are excellent substrates for such transformations.
A notable example is the rhodium-catalyzed cascade C-H activation and alkyne annulation for the synthesis of nitrogen-doped polycyclic aromatic hydrocarbons (aza-PAHs). researchgate.net In these reactions, multiple C-H bonds are activated and new rings are formed in a sequential manner, leading to complex fused aromatic systems. The use of a multifunctional O-methylamidoxime directing group has been shown to enable high chemo- and regioselectivity in these transformations. researchgate.net The iodo-substituent in this compound can be a key element in these cascades, either as a reactive site for an initial coupling or as a directing group to influence the regioselectivity of subsequent C-H activations.
The synthesis of indolines and isoquinolines via aryne annulation reactions also exemplifies the power of cascade processes. caltech.edu While not directly starting from this compound, these reactions demonstrate how a series of bond-forming events can rapidly build up heterocyclic structures. The iodo-substituent could potentially be incorporated into such schemes to provide an additional point for diversification.
Furthermore, cascade reactions involving nucleophilic attack followed by cyclization are common in the synthesis of complex isoquinoline-containing natural products. 20.210.105 For example, the synthesis of the marine natural product alpkinidine involved a cascade reaction initiated by a conjugate substitution. acs.org The presence of a halogen, such as iodine, on the isoquinoline core can be crucial for directing the regiochemistry of such nucleophilic additions. acs.org
Stereoselective Transformations Initiated by the Iodo-Substituent
The iodo-substituent in this compound can play a crucial role in directing stereoselective transformations. While direct examples involving this compound are not abundant in the provided context, the principles of stereocontrol in reactions involving similar halogenated heterocycles can be extrapolated.
For instance, in the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are prevalent in many biologically active alkaloids, catalytic stereoselective transformations are of paramount importance. unibo.it The development of methods for the enantioselective introduction of a substituent at the C-1 position is a major focus. unibo.it The iodo-substituent at C-6 could influence the stereochemical outcome of such reactions through steric or electronic effects, or by serving as a coordination site for a chiral catalyst.
Advanced Research Perspectives and Future Directions
Development of Novel Catalytic Systems for Efficiency and Selectivity
The transformation of 6-iodo-1-methylisoquinoline, primarily through cross-coupling reactions, heavily relies on catalytic systems. While palladium-based catalysts have been conventional, future research is increasingly directed towards developing novel catalytic systems that offer superior efficiency, selectivity, and broader substrate scope. The focus is on overcoming challenges such as catalyst deactivation, achieving higher turnover numbers (TONs) and turnover frequencies (TOFs), and enabling reactions under milder conditions.
Researchers are exploring the use of catalysts based on more abundant and less toxic metals like copper, nickel, and iron as alternatives to palladium. For instance, copper-catalyzed C-N and C-O coupling reactions involving iodo-substituted isoquinolines are being investigated to reduce costs and environmental impact. Furthermore, the design of sophisticated ligands is a critical aspect of this research. Advanced phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and pincer-type ligands are being developed to fine-tune the electronic and steric properties of the metal center. This allows for precise control over the catalytic cycle, leading to enhanced regioselectivity and chemoselectivity, which is particularly important when other reactive sites are present on the coupling partner.
Another promising avenue is the development of heterogeneous catalysts. Immobilizing catalytic species on solid supports like polymers, silica, or magnetic nanoparticles facilitates easier separation and recycling of the catalyst, a key principle of green chemistry. These supported catalysts are being designed to maintain high activity and selectivity over multiple reaction cycles, making the synthesis of this compound derivatives more economically viable and scalable.
Integration into Flow Chemistry Methodologies
The adoption of continuous flow chemistry for the synthesis and transformation of this compound represents a significant leap forward in manufacturing efficiency and safety. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and reagents.
Future research will likely focus on developing integrated multi-step flow syntheses. This involves designing a continuous sequence of reactions where the crude output of one reactor is directly fed into the next, minimizing purification steps and reducing waste. For the synthesis of complex molecules derived from this compound, this could involve a flow sequence encompassing the initial iodination, subsequent cross-coupling reactions, and further functionalization steps.
The integration of in-line purification and analysis techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), into flow systems is another critical area of development. This will enable real-time reaction monitoring and optimization, leading to higher yields and purity of the final products. Furthermore, the use of packed-bed reactors containing immobilized catalysts or reagents is being explored to streamline processes and enhance the sustainability of synthesizing derivatives of this compound.
Chemoinformatics and Machine Learning in Reaction Prediction and Optimization
The convergence of synthetic chemistry with data science is opening new avenues for the efficient development of reactions involving this compound. Chemoinformatics and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of synthetic routes by analyzing vast datasets of chemical reactions.
In the context of this compound, ML algorithms can be trained on existing reaction data to predict the outcomes of new, untested reactions. This predictive capability can help chemists to identify the most promising reaction conditions (e.g., catalyst, solvent, temperature) without the need for extensive trial-and-error experimentation. For instance, models can be developed to predict the yield of a Suzuki or Sonogashira coupling reaction based on the specific boronic acid or alkyne used in conjunction with this compound.
Furthermore, machine learning can be employed for reaction optimization. Bayesian optimization and other algorithms can intelligently explore the multi-dimensional space of reaction parameters to identify the optimal conditions for maximizing yield and selectivity. This approach is particularly well-suited for integration with automated flow chemistry platforms, creating a closed-loop system where the ML algorithm proposes experiments, the flow reactor executes them, and the results are used to refine the model for the next round of experiments. The use of computational tools to predict the properties and bioactivities of novel this compound derivatives is also a growing area of interest.
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes for and with this compound. The goal is to minimize the environmental footprint of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.
A key focus is the development of synthetic methods that proceed in environmentally benign solvents, such as water, ethanol, or supercritical carbon dioxide, as alternatives to volatile organic compounds (VOCs). Research into micellar catalysis, where reactions are carried out in aqueous surfactant solutions, has shown promise for cross-coupling reactions of aryl halides. The application of such technologies to the transformations of this compound is an active area of investigation.
Exploration of New Reactivity Modes and Mechanistic Paradigms
While the iodine atom at the C6 position of this compound is predominantly utilized in transition metal-catalyzed cross-coupling reactions, future research aims to uncover and exploit new modes of reactivity. Exploring the unique electronic properties of this scaffold can lead to the discovery of novel transformations and the construction of unprecedented molecular architectures.
One area of exploration is the involvement of this compound in radical reactions. Photoredox catalysis, which uses visible light to generate reactive radical intermediates under mild conditions, has emerged as a powerful tool in organic synthesis. The C-I bond in this compound can be homolytically cleaved under photoredox conditions to generate an isoquinolyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are complementary to traditional two-electron pathways.
Another frontier is the investigation of halogen bonding. The iodine atom of this compound can act as a halogen bond donor, forming non-covalent interactions with Lewis basic atoms. This property can be exploited in crystal engineering to control the solid-state packing of molecules and in organocatalysis to direct the stereochemical outcome of reactions.
Detailed mechanistic studies, combining experimental techniques (like kinetic analysis and in-situ spectroscopy) with high-level computational modeling (like Density Functional Theory - DFT), are crucial for understanding the underlying principles of both existing and newly discovered reactions. A deeper mechanistic understanding will enable chemists to rationally design more efficient and selective transformations, pushing the boundaries of what is possible with the this compound scaffold and paving the way for the synthesis of next-generation pharmaceuticals and functional materials.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
